1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-
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Overview
Description
1,7-Diazaspiro[44]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the spirocyclic core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: A similar compound with a hydrochloride salt form.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with a different functional group arrangement.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A related compound with a tert-butyl ester group.
Uniqueness
1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- is unique due to its specific spirocyclic structure and the presence of the phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- is a complex organic compound characterized by a unique spirocyclic structure that includes two nitrogen atoms within its ring system. Its molecular formula is C15H20N2O, with a molecular weight of approximately 244.33 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology due to its notable biological activities, particularly in neuropharmacology.
Structural Characteristics
The compound's structure enhances its potential for biological interactions. The spirocyclic arrangement, combined with the phenylethyl substituent, contributes to its distinct chemical properties and biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₅H₂₀N₂O |
Molecular Weight | 244.33 g/mol |
Structure Type | Spirocyclic with two nitrogen atoms |
Biological Activity
Research indicates that 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)- exhibits various biological activities:
- Neuropharmacological Effects : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease treatment.
The mechanism of action for this compound involves its interaction with specific molecular targets, including G protein-coupled receptors (GPCRs) and other signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1,7-Diazaspiro[4.4]nonan-6-one:
- Neuropharmacology Study : A study demonstrated that derivatives of spirocyclic compounds could modulate neurotransmitter release and improve cognitive function in animal models.
- Antitumor Efficacy : Research on structurally similar compounds indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting enhanced potency compared to traditional chemotherapeutics.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds revealed their potential to inhibit pro-inflammatory cytokine production.
Synthesis Methods
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one typically involves multi-step organic reactions:
-
Formation of the Spirocyclic Core :
- Cyclization reaction using a suitable precursor (e.g., diamine and ketone).
- Reaction conditions often include strong acids or bases.
-
Introduction of the Phenylethyl Group :
- Nucleophilic substitution reaction involving phenylethyl halide under basic conditions.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(5S)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C15H20N2O/c1-12(13-6-3-2-4-7-13)17-11-9-15(14(17)18)8-5-10-16-15/h2-4,6-7,12,16H,5,8-11H2,1H3/t12-,15-/m0/s1 |
InChI Key |
QMWOZZGFRDKLFO-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3 |
Origin of Product |
United States |
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